2'-Benzyloxyacetophenone
Overview
Description
2’-Benzyloxyacetophenone, also known as 2-(Benzyloxy)-1-phenylethanone, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a benzyloxy group attached to the acetophenone structure, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Benzyloxyacetophenone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Benzyloxyacetophenone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’-Benzyloxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while reduction can produce alcohols .
Scientific Research Applications
2’-Benzyloxyacetophenone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2’-Benzyloxyacetophenone involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it may bind to the active site of enzymes, blocking their activity. The benzyloxy group can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Hydroxyacetophenone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
2-Methoxyacetophenone: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
2-Chloroacetophenone: Features a chloro group, which imparts distinct chemical properties and uses.
Uniqueness: 2’-Benzyloxyacetophenone is unique due to its benzyloxy group, which provides enhanced reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJABPUSDYOXUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334376 | |
Record name | 2'-Benzyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31165-67-0 | |
Record name | 2'-Benzyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(benzyloxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2'-Benzyloxyacetophenone in organic synthesis, particularly in the context of the provided research papers?
A1: this compound serves as a crucial starting material in the synthesis of complex heterocyclic compounds, particularly chromone derivatives and pyrano[3,2-c][1]benzopyran-4-one. [, , ] These structures form the core of many naturally occurring compounds exhibiting a wide range of biological activities.
Q2: Can you elaborate on the synthesis of 2-(2-benzyloxybenzoyl)acetanilides from this compound as described in the research?
A2: The synthesis of 2-(2-benzyloxybenzoyl)acetanilides from this compound involves a reaction with aryl isocyanates in the presence of Sodium Hydride (NaH). [] Sodium Hydride acts as a strong base, deprotonating the alpha-carbon of this compound. This generates a nucleophilic enolate, which then attacks the electrophilic carbon of the isocyanate. The resulting intermediate undergoes rearrangement, followed by protonation, to yield the desired 2-(2-benzyloxybenzoyl)acetanilide.
Q3: Are there any reported advancements in the synthesis of this compound itself?
A3: While the provided research focuses on the applications of this compound, one study explores a novel approach for its synthesis using microwave irradiated solid–liquid phase transfer catalysis (MISL-PTC). [] This method offers potential advantages in terms of reaction rate and yield compared to conventional methods.
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